molecular formula C19H15Cl2N3O3 B2655332 N-cyclopropyl-4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-1H-pyrrole-2-carboxamide CAS No. 439111-12-3

N-cyclopropyl-4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-1H-pyrrole-2-carboxamide

Cat. No.: B2655332
CAS No.: 439111-12-3
M. Wt: 404.25
InChI Key: CNZJPTDRXDXJBC-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-1H-pyrrole-2-carboxamide is a synthetic small molecule featuring a pyrrole-2-carboxamide core substituted with a cyclopropyl group at the nitrogen atom. The structure is further modified by a 1,2-oxazole ring bearing a 2,6-dichlorophenyl group and a methyl substituent, which is linked via a carbonyl group to the pyrrole scaffold. Its synthesis likely involves multi-step reactions, including cyclopropane-carboxylic acid activation and coupling with amino-oxazole intermediates, as inferred from analogous procedures in .

Properties

IUPAC Name

N-cyclopropyl-4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N3O3/c1-9-15(17(24-27-9)16-12(20)3-2-4-13(16)21)18(25)10-7-14(22-8-10)19(26)23-11-5-6-11/h2-4,7-8,11,22H,5-6H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNZJPTDRXDXJBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)C3=CNC(=C3)C(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-1H-pyrrole-2-carboxamide typically involves multiple steps, including the formation of the oxazole ring and the subsequent attachment of the cyclopropyl and dichlorophenyl groups. Common synthetic routes may involve the use of reagents such as cyclopropylamine, 2,6-dichlorobenzoyl chloride, and 5-methyl-1,2-oxazole-4-carboxylic acid .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the synthesis process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

N-cyclopropyl-4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-1H-pyrrole-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in its combination of a pyrrole-carboxamide backbone, a dichlorophenyl-substituted oxazole, and a cyclopropyl group. Below is a comparative analysis with closely related analogs:

Structural Analogs

Compound Name Key Structural Differences Molecular Weight (g/mol) Biological Activity (Inferred) References
N-cyclopropyl-4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-1H-pyrrole-2-carboxamide Reference compound; cyclopropyl substituent on pyrrole nitrogen. ~448.3 (calculated) Unknown; potential kinase or receptor modulation.
4-[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-[(oxolan-2-yl)methyl]-1H-pyrrole-2-carboxamide Tetrahydrofuran-derived substituent instead of cyclopropyl. ~478.3 (calculated) Safety data noted (P201, P210 precautions) .
Methyl 2-Cyclopropylmethyl-5-methyloxazole-4-carboxylate Ester functional group; lacks pyrrole-carboxamide and dichlorophenyl moieties. ~211.2 (reported) Intermediate in synthesis pathways .

Functional Group Impact

  • Cyclopropyl vs. Tetrahydrofuran Substituents : The cyclopropyl group in the target compound may enhance metabolic stability compared to the tetrahydrofuran-derived analog, as smaller rings often resist oxidative degradation .
  • This contrasts with simpler oxazole esters lacking aromatic substituents .
  • Pyrrole-Carboxamide Core : The pyrrole ring with a carboxamide group could enable hydrogen bonding, differentiating it from ester-based analogs like Methyl 2-Cyclopropylmethyl-5-methyloxazole-4-carboxylate .

Research Findings and Gaps

  • Synthesis Pathways : details the use of cyclopropanecarboxylic acid and oxazole intermediates, which may parallel the synthesis of the target compound . However, coupling reactions to form the pyrrole-carboxamide core remain speculative.
  • Biological Data Limitations: No direct studies on the compound’s receptor binding, cytotoxicity, or pharmacokinetics were identified. Comparisons rely on structural extrapolation from analogs.
  • Safety and Handling : The tetrahydrofuran analog’s safety guidelines (e.g., P201, P202) suggest stringent handling protocols for related compounds, though specifics for the cyclopropyl variant require further study .

Biological Activity

N-cyclopropyl-4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-1H-pyrrole-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on recent studies and findings.

Chemical Structure and Properties

The compound's molecular formula is C19H15Cl2N3O3C_{19}H_{15}Cl_{2}N_{3}O_{3}, and it features a unique structure that includes a cyclopropyl group, a dichlorophenyl moiety, and an oxazole ring. These structural components are critical for its biological activity.

PropertyValue
IUPAC NameThis compound
CAS Number1394347-30-8
Molecular Weight396.25 g/mol
SolubilitySoluble in organic solvents

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the oxazole ring and subsequent attachment of the cyclopropyl and dichlorophenyl groups. Common reagents include cyclopropylamine and 2,6-dichlorobenzoyl chloride. The synthesis pathway can be summarized as follows:

  • Formation of the oxazole ring.
  • Attachment of the cyclopropyl group.
  • Introduction of the dichlorophenyl moiety.

Antimicrobial Properties

Recent studies have highlighted the compound's potential as an antimicrobial agent. In particular, it has been evaluated for its activity against drug-resistant strains of Mycobacterium tuberculosis. A study demonstrated that derivatives of pyrrole-2-carboxamides exhibited significant anti-tuberculosis activity with minimal cytotoxicity (MIC < 0.016 μg/mL) .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. It may inhibit enzyme activity or modulate receptor function, leading to various therapeutic outcomes.

Study on Anti-TB Activity

In one notable study focusing on pyrrole derivatives, it was found that compounds with bulky substituents on the carboxamide group significantly improved anti-TB activity. For instance, a compound bearing an adamantyl group exhibited a more than 100-fold increase in potency compared to simpler structures .

In Vitro Studies on Malaria

Another research effort characterized cyclopropyl carboxamides as potent inhibitors against Plasmodium falciparum, demonstrating efficacy in both drug-sensitive and resistant strains . The biological characterization indicated favorable pharmacological properties despite a tendency to select for resistance.

Summary of Findings

The biological activities of this compound are promising for future therapeutic applications:

  • Anti-Tuberculosis : Exhibits potent activity against drug-resistant strains.
  • Antimalarial : Demonstrates significant inhibition of malaria parasites.
  • Mechanistic Insights : Interacts with key enzymes and receptors to exert biological effects.

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